N-ethyl-5-iodo-2-methylbenzamide
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Overview
Description
N-ethyl-5-iodo-2-methylbenzamide: is an organic compound with the molecular formula C10H12INO It is characterized by the presence of an iodine atom attached to the benzene ring, along with an ethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-iodo-2-methylbenzamide typically involves the iodination of a precursor compound, followed by the introduction of the ethyl and methyl groups. One common method involves the reaction of 2-methylbenzoic acid with iodine and a suitable oxidizing agent to form 5-iodo-2-methylbenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with ethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-5-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Amide Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced compounds.
Scientific Research Applications
Chemistry: N-ethyl-5-iodo-2-methylbenzamide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound is studied for its potential as a radiolabeled compound for imaging and diagnostic purposes. Its iodine atom can be replaced with radioactive isotopes, enabling its use in positron emission tomography (PET) and other imaging techniques.
Mechanism of Action
The mechanism of action of N-ethyl-5-iodo-2-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or receptors, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
- N-methyl-5-iodo-2-methylbenzamide
- N-ethyl-4-iodo-2-methylbenzamide
- N-ethyl-5-bromo-2-methylbenzamide
Uniqueness: N-ethyl-5-iodo-2-methylbenzamide is unique due to the specific positioning of the iodine atom and the ethyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-5-iodo-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-12-10(13)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBINJXZQIZVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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